This compound can be classified under the category of unsaturated fatty acids due to the presence of a double bond in its carbon chain. It is structurally related to other fatty acids but contains unique functional groups that impart distinctive chemical properties. The methoxycarbonyl group suggests its utility in various chemical reactions, particularly in esterification and other transformations involving carboxylic acids.
The synthesis of (E)-3-methoxycarbonyl-2-methylnon-4-enoic acid can be achieved through several methods, typically involving multi-step organic reactions. One common synthetic route includes:
Technical parameters such as temperature, solvent choice (e.g., tetrahydrofuran or dichloromethane), and reaction time are critical for optimizing yield and purity.
The molecular structure of (E)-3-methoxycarbonyl-2-methylnon-4-enoic acid can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry tools or spectroscopic methods such as nuclear magnetic resonance spectroscopy.
(E)-3-methoxycarbonyl-2-methylnon-4-enoic acid is involved in various chemical reactions:
Each reaction's efficiency depends on factors like temperature, pressure, and the nature of the solvents used.
Further studies are necessary to elucidate its specific biological roles or therapeutic potentials.
The physical and chemical properties of (E)-3-methoxycarbonyl-2-methylnon-4-enoic acid include:
These properties are crucial for determining its handling procedures in laboratory settings.
(E)-3-methoxycarbonyl-2-methylnon-4-enoic acid has several scientific applications:
The construction of the (E)-configured α,β-unsaturated ester moiety demands precise stereochemical control to prevent isomerization to the thermodynamically stable (Z)-configuration. Contemporary approaches employ Horner-Wadsworth-Emmons (HWE) olefination as the cornerstone methodology, utilizing phosphonate esters bearing the methoxycarbonyl group. This method demonstrates superior (E)-selectivity (>95:5 E:Z) compared to conventional Wittig reactions when employing stabilized ylides [4].
Microwave-assisted solid-phase peptide synthesis (SPPS) techniques adapted for ester formation achieve significant efficiency improvements. Reactions conducted at 90°C for 2-4 minutes under microwave irradiation (55 μW) using coupling agents like N,N'-diisopropylcarbodiimide (DIC) and OxymaPure in dimethylformamide (DMF) yield ester bonds with minimal epimerization. This approach is particularly valuable when synthesizing derivatives containing sensitive α-methyl branching adjacent to the carboxylic acid functionality, where traditional heating promotes racemization. Typical yields exceed 85% under optimized microwave conditions [1].
Alternative stereoselective pathways involve DABCO-catalyzed conjugate additions to activated alkynes. Methyl propiolate serves as an effective Michael acceptor for generating β-substituted acrylates. Maintaining the reaction temperature at 0°C is critical to suppress side reactions and achieve moderate diastereoselectivity (d.r. ~70:30). This method enables the direct introduction of the methoxycarbonylmethyl unit while establishing a new stereocenter [6].
Table 1: Core Compound Identification and Characterization
Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | SMILES Notation |
---|---|---|---|---|
(E)-3-Methoxycarbonyl-2-methylnon-4-enoic acid | 898221-37-9 | C₁₂H₂₀O₄ | 228.28 | CCCC/C=C/C(C(OC)=O)C(C)C(O)=O |
The C2-methylation regioselectivity of the non-4-enoic acid backbone presents a significant synthetic hurdle due to competing enolate formation at alternative acidic positions. Lithium diisopropylamide (LDA)-mediated enolization at low temperatures (-78°C) in tetrahydrofuran (THF) effectively generates the desired C2-enolate. Subsequent quenching with methyl iodide or dimethyl sulfate achieves C2-methylation with >90% regiochemical fidelity, minimizing O-alkylation or C3-competition [4].
The inherent linearity of the non-4-enoic acid chain necessitates careful chain-length control during assembly. Chiral auxiliary-directed alkylations using Oppolzer's sultam or Evans' oxazolidinones provide exceptional control over the newly formed stereocenter at C2. These auxiliaries enforce facial selectivity during alkylation, enabling enantioselective construction of the α-methyl branch. Hydrolytic or reductive auxiliary removal after alkylation furnishes the enantiomerically enriched acid precursor [8].
Catalytic regioselective alkene functionalization offers a streamlined alternative. Employing chiral methylaluminoxane (MAO) catalysts derived from (R)-3-cyclohexenecarboxylic acid templates directs the dimerization or oligomerization of shorter alkene precursors (e.g., 1-hexene). This approach achieves remarkable regiocontrol in forming the non-4-ene skeleton with the unsaturation correctly positioned, crucial for subsequent functionalization at C3. The chiral MAO alters the stereochemical environment around the aluminum centers, influencing the orientation of alkene insertion and thus the regiochemical outcome [5].
Table 2: Comparative Regiochemical Control in Alkylation Strategies
Alkylation Strategy | Regioselectivity (C2:C3) | Key Reaction Conditions | Yield Range (%) | Enantioselectivity (ee%) |
---|---|---|---|---|
LDA-Mediated Enolization | >90:10 | THF, -78°C, CH₃I | 75-85 | <5 (racemic) |
Evans Oxazolidinone Auxiliary | >98:2 | TiCl₄, DIEA, CH₃I, -78°C | 70-80 | >95 |
Chiral MAO-Directed Oligomerization | Controlled chain length | Toluene, rt, Zr catalyst | 60-75 | 80-90 |
Preserving the (E)-alkene geometry during synthetic transformations demands mild catalytic conditions. Grubbs second-generation catalysts facilitate olefin metathesis approaches to install the non-4-enoic acid segment while maintaining stereochemical integrity. Using (E)-configured olefin precursors like (E)-1,4-dichloro-2-butene with appropriate chain-extended partners allows metathesis-based assembly without isomerization [4].
Organocatalytic conjugate additions offer stereoselective routes to the α-methyl-β-unsaturated system. Tertiary amine catalysts (DABCO, DMAP) generate zwitterionic allenolate intermediates from methyl propiolate. These intermediates undergo stereodefined protonation or addition to electrophiles, setting the (E)-configuration and the α-methyl stereocenter in a single operation. This methodology demonstrates moderate to good diastereoselectivity (d.r. 67:33 to 74:26), as confirmed by NOESY NMR analysis of separated diastereomers [6].
Chiral templating significantly enhances enantiocontrol during critical bond-forming steps. Employing chiral pool derivatives like (R)-(-)-2-phenylglycinol provides a readily available source of chirality that can be incorporated into intermediates or auxiliaries. As demonstrated in oxazolidine syntheses, the inherent chirality of such templates directs subsequent reactions, enabling the synthesis of both (R)- and (S)-configured target molecules with high enantiomeric excess when combined with resolution techniques or asymmetric catalysis [6] [8].
The chemoselective manipulation of the carboxylic acid group in the presence of the methyl ester demands orthogonal protecting group strategies. Methyl ester protection remains stable under conditions typically used for carboxylic acid activation (e.g., formation of acid chlorides with oxalyl chloride or activation via pentafluorophenol esters). This orthogonality allows selective coupling reactions at the carboxylic acid without affecting the methoxycarbonyl moiety [1] [4].
Silyl protection (TBDMS, TIPS) of the carboxylic acid offers advantages during C3 functionalization steps. These bulky groups effectively shield the acid while allowing ester hydrolysis or transesterification if required. Silyl deprotection under mild fluoride conditions (e.g., TBAF in THF) provides clean access to the free acid without epimerization or ester cleavage. This strategy is particularly valuable when the synthesis requires late-stage modification of the ester group [1].
Transient protection strategies enhance synthetic efficiency. In situ activation of the carboxylic acid using propanephosphonic acid anhydride (T3P) or similar coupling agents enables direct amidation or esterification without isolating protected intermediates. This approach minimizes purification steps and reduces the risk of epimerization at the α-methyl stereocenter, which is prone to racemization under prolonged basic conditions often encountered during traditional ester hydrolysis or protection/deprotection sequences [1] [6].
Selective enzymatic hydrolysis provides a powerful tool for differentiating ester functionalities. Lipases (e.g., Candida antarctica Lipase B) often exhibit selectivity based on steric environment. The less hindered methyl ester in the target molecule can sometimes be hydrolyzed preferentially over other esters or protected acids under carefully controlled aqueous-organic biphasic conditions, although this is highly substrate-dependent and requires empirical optimization for each derivative [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7